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Application Notes
Aurovertin is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent and

specific inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme

complex of the oxidative phosphorylation pathway in mitochondria. This property makes

aurovertin an invaluable tool for studying the intricate mechanisms of mitochondrial coupling,

the process that links electron transport to ATP synthesis.

Aurovertin exhibits a distinct mechanism of action as a mixed, noncompetitive inhibitor of the

F1Fo-ATPase.[1][2][3] It preferentially inhibits ATP synthesis over ATP hydrolysis, allowing

researchers to dissect these two opposing functions of the enzyme.[1][3] The inhibitor binds to

the β-subunits within the F1 domain of the ATP synthase.[1][3] Structural studies have revealed

that aurovertin binds at two equivalent sites in the βTP and βE subunits, located in a cleft

between the nucleotide-binding and C-terminal domains. This binding is thought to prevent the

conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis

and, to a lesser extent, ATP hydrolysis.

A key characteristic of aurovertin's inhibitory action on ATP hydrolysis is that it is incomplete,

even at saturating concentrations.[1][3] This suggests that the enzyme retains some residual

hydrolytic activity in the presence of the inhibitor. This differential effect on ATP synthesis and

hydrolysis makes aurovertin a powerful tool to investigate the coupling efficiency of

mitochondria and to study the conformational dynamics of the F1Fo-ATPase during catalysis.
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By using aurovertin, researchers can:

Determine the degree of coupling between the respiratory chain and ATP synthesis.

Investigate the kinetics of both the forward (synthesis) and reverse (hydrolysis) reactions of

the F1Fo-ATPase.

Probe the conformational changes of the enzyme during its catalytic cycle.

Screen for compounds that modulate mitochondrial coupling and ATP synthesis.

These studies are crucial for understanding the pathophysiology of mitochondrial diseases and

for the development of novel therapeutics targeting mitochondrial function.

Quantitative Data
The inhibitory potency of aurovertin on the F1Fo-ATPase has been quantified in various

experimental systems. The following tables summarize key kinetic parameters.

Table 1: Inhibition Constants (Ki) of Aurovertin for Bovine Heart F1Fo-ATPase

Activity Substrate Ki (nM) Inhibition Type Reference

ATP Synthesis ADP
16 (Ki(E)), 25

(Ki(ES))
Mixed [3]

ATP Hydrolysis ATP
950 (Ki(E)), 120

(Ki(ES))

Mixed,

Noncompetitive
[3]

Ki(E) refers to the inhibitor binding to the free enzyme, and Ki(ES) refers to the inhibitor binding

to the enzyme-substrate complex.

Table 2: Binding Characteristics of Aurovertin to F1-ATPase
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System Parameter Value Conditions Reference

Bovine Heart

Mitochondria
Stoichiometry

2 molecules of

aurovertin per

F1-ATPase

Low substrate

concentration
[1]

E. coli F1-

ATPase
Kd ~1 µM -

Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing aurovertin to study

mitochondrial coupling.

Protocol 1: Measurement of ATP Hydrolysis Inhibition by
Aurovertin in Submitochondrial Particles (SMPs)
This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolysis

activity of F1Fo-ATPase in SMPs and its inhibition by aurovertin. The production of ADP is

coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340

nm.

Materials:

Submitochondrial particles (SMPs) from bovine heart mitochondria

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2

ATP solution (100 mM)

NADH solution (10 mM)

Phosphoenolpyruvate (PEP) solution (50 mM)

Pyruvate kinase (PK) solution (1000 units/mL)

Lactate dehydrogenase (LDH) solution (1000 units/mL)
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Aurovertin stock solution (1 mM in DMSO)

DMSO (vehicle control)

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Prepare the assay mixture by adding the following components to a cuvette (final volume of

1 mL):

800 µL of Assay Buffer

10 µL of NADH solution (final concentration: 0.1 mM)

10 µL of PEP solution (final concentration: 0.5 mM)

5 µL of PK solution (final concentration: 5 units/mL)

5 µL of LDH solution (final concentration: 5 units/mL)

Desired amount of SMPs (e.g., 20-50 µg of protein)

Add the desired concentration of aurovertin (or DMSO for control) to the cuvette and

incubate for 5 minutes at room temperature.

Initiate the reaction by adding 10 µL of ATP solution (final concentration: 1 mM).

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

Calculate the rate of NADH oxidation from the linear portion of the curve using the molar

extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

To determine the IC50 value, perform the assay with a range of aurovertin concentrations

and plot the percentage of inhibition against the logarithm of the aurovertin concentration.

Protocol 2: Measurement of ATP Synthesis Inhibition by
Aurovertin in Submitochondrial Particles (SMPs)
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This protocol utilizes a coupled spectrophotometric assay to measure ATP synthesis by SMPs.

The production of ATP is coupled to the reduction of NADP+, which is monitored as an increase

in absorbance at 340 nm.

Materials:

Submitochondrial particles (SMPs) from bovine heart mitochondria

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 10 mM KPi

ADP solution (50 mM)

NADP+ solution (20 mM)

Glucose solution (1 M)

Hexokinase (HK) solution (500 units/mL)

Glucose-6-phosphate dehydrogenase (G6PDH) solution (500 units/mL)

Succinate solution (1 M)

Aurovertin stock solution (1 mM in DMSO)

DMSO (vehicle control)

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Prepare the assay mixture in a cuvette (final volume of 1 mL):

750 µL of Assay Buffer

10 µL of NADP+ solution (final concentration: 0.2 mM)

10 µL of Glucose solution (final concentration: 10 mM)

5 µL of HK solution (final concentration: 2.5 units/mL)
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5 µL of G6PDH solution (final concentration: 2.5 units/mL)

Desired amount of SMPs (e.g., 50-100 µg of protein)

Add the desired concentration of aurovertin (or DMSO for control) and incubate for 5

minutes at room temperature.

Add 10 µL of succinate solution (final concentration: 10 mM) to energize the mitochondria.

Initiate the reaction by adding 10 µL of ADP solution (final concentration: 0.5 mM).

Monitor the increase in absorbance at 340 nm for 10-15 minutes.

Calculate the rate of NADP+ reduction from the linear portion of the curve using the molar

extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Determine the inhibitory effect of aurovertin by comparing the rates in the presence and

absence of the inhibitor.

Protocol 3: Assessing the Effect of Aurovertin on
Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to measure the effect of

aurovertin on mitochondrial oxygen consumption in isolated mitochondria.

Materials:

Isolated mitochondria (e.g., from rat liver or heart)

Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM

taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

Respiratory substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)

ADP solution (50 mM)

Oligomycin solution (1 mg/mL in ethanol)
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Aurovertin stock solution (1 mM in DMSO)

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

Calibrate the oxygen electrodes of the respirometer according to the manufacturer's

instructions.

Add 2 mL of Respiration Buffer to the respirometer chamber and allow the signal to stabilize.

Add isolated mitochondria (e.g., 0.1-0.2 mg/mL).

Add respiratory substrates to initiate basal respiration (State 2).

Add a limiting amount of ADP (e.g., 1 mM) to stimulate coupled respiration (State 3).

After the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4),

add the desired concentration of aurovertin.

Observe the effect of aurovertin on the State 4 respiration rate. An increase in State 4

respiration would indicate uncoupling.

To further investigate, after aurovertin addition, add a higher concentration of ADP to assess

the remaining capacity for coupled respiration.

As a control, at the end of the experiment, add oligomycin (an inhibitor of F0) to inhibit ATP

synthase-linked respiration and determine the residual oxygen consumption (leak

respiration).
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Caption: Mechanism of aurovertin inhibition of F1Fo-ATP synthase.
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Click to download full resolution via product page

Caption: Workflow for measuring ATP hydrolysis inhibition by aurovertin.

Start: Add Mitochondria to
Respiration Buffer

Add Substrates (State 2 Respiration)

Add ADP (State 3 Respiration)

ADP Phosphorylated (State 4 Respiration)

Add Aurovertin

Observe Effect on State 4 Respiration

End of Experiment

Click to download full resolution via product page

Caption: Workflow for assessing aurovertin's effect on mitochondrial respiration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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